4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline
Description
4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline is a fluorinated aniline derivative with a trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituent on the propan-2-yl group at the para position of the benzene ring. Its molecular formula is C₁₀H₁₂F₃NO, with a molecular weight of 203.20 (as inferred from structurally similar compounds in ). The methoxy group introduces electron-donating effects, while the trifluoromethyl group exerts strong electron-withdrawing effects, creating a unique electronic environment. This compound is of interest in pharmaceuticals, agrochemicals, and materials science due to the synergistic effects of its substituents.
Properties
IUPAC Name |
4-(1,1,1-trifluoro-2-methoxypropan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-9(15-2,10(11,12)13)7-3-5-8(14)6-4-7/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVSSIYPUJMARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)(C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257241-06-7 | |
| Record name | 4-(1,1,1-trifluoro-2-methoxypropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline typically involves the reaction of aniline with 1,1,1-trifluoro-2-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Substituent Variation: Methoxy vs. Methyl Group
Compound : 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline ()
- Molecular Formula : C₁₀H₁₂F₃N
- Molecular Weight : 203.20
- Key Differences: Replaces the methoxy (-OCH₃) group with a methyl (-CH₃) group. The methyl group lacks the electron-donating capability of methoxy, resulting in reduced polarity and solubility in polar solvents.
Implications :
The methoxy derivative may exhibit better solubility in organic-aqueous mixed solvents, making it more suitable for pharmaceutical formulations.
Increased Fluorination: Heptafluoro and Trifluoromethyl Substituents
Compound : 4-(1,1,1,2,3,3,3-Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline ()
- Molecular Formula : C₁₀H₅F₁₀N
- Molecular Weight : 329.14
- Key Differences :
- Contains a heptafluoropropane-2-yl (-C₃F₇) group and an additional trifluoromethyl (-CF₃) substituent on the benzene ring.
- Higher fluorine content increases lipophilicity and metabolic stability but reduces solubility in aqueous media.
- Stronger electron-withdrawing effects alter reactivity in electrophilic substitution reactions.
Implications :
The heptafluoro compound is more suited for applications requiring extreme chemical inertness, such as coatings or high-performance polymers.
Bulky and Basic Substituents: Piperidinyl and Trifluoromethyl Groups
Compound : 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline ()
- Molecular Formula : C₁₂H₁₅F₃N₂
- Molecular Weight : 244.26
- Key Differences :
- Features a piperidinyl group (bulky, basic nitrogen) and a trifluoromethyl (-CF₃) group.
- The piperidinyl group enhances solubility in acidic conditions due to protonation and may improve binding to biological targets.
Implications :
This compound is a candidate for drug discovery, where basic nitrogen atoms facilitate interactions with enzymes or receptors.
Electronic Effects: Methoxy vs. Trifluoromethyl on Aromatic Ring
Compound : 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline ()
- Molecular Formula : C₁₂H₁₇F₄N₃
- Key Differences :
- Contains a fluorine atom (electron-withdrawing) and a methylpiperazine group (electron-donating).
- The fluorine atom directs electrophilic substitution to specific positions on the aromatic ring.
Implications :
Such derivatives are valuable in medicinal chemistry for tuning electronic properties to optimize pharmacokinetics.
Comparative Data Table
Biological Activity
4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes:
- A trifluoromethyl group , enhancing lipophilicity and stability.
- A methoxy group , which may influence its interaction with biological targets.
This combination of functional groups contributes to its unique physical and chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Lipophilicity : The trifluoromethyl group allows the compound to penetrate cell membranes efficiently.
- Enzyme Interaction : It may modulate the activity of enzymes involved in critical biological pathways, particularly those related to cancer cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various studies:
1. Anticancer Activity
Several studies have explored the anticancer potential of derivatives related to this compound:
- Kinase Inhibition : Compounds with similar structures have been identified as potential kinase inhibitors, which are crucial for cancer treatment. For instance, derivatives have shown moderate to potent antiproliferative activity against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8q | HeLa | 0.083 |
| Compound 8r | A549 | 0.101 |
| Compound 5 | MDA-MB-231 | 0.016 |
2. Mechanistic Studies
In mechanistic studies, compounds derived from this class have demonstrated:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells leading to apoptotic cell death through mitochondrial pathways .
- Tubulin Polymerization Inhibition : Some derivatives were found to inhibit tubulin polymerization more potently than established chemotherapeutics like combretastatin A-4 .
Study on Cytotoxic Effects
A study investigating the effects of a structurally similar compound on human melanoma cells revealed selective cytotoxicity compared to normal cells. The compound induced cell cycle arrest at the S phase and decreased melanin content in melanoma cells, suggesting potential therapeutic applications in melanoma treatment .
Interaction with Biological Targets
Preliminary interaction studies indicate that compounds with similar structures may engage with various enzymes and receptors implicated in cancer progression. These interactions are crucial for understanding their pharmacodynamics and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,1,1-Trifluoro-2-methoxypropan-2-yl)aniline, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions at the aniline moiety. For example, brominated intermediates (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) can undergo Buchwald-Hartwig amination or Ullmann coupling with fluorinated precursors . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol or acetonitrile. LC-MS and ¹⁹F NMR are critical for verifying purity and structural integrity .
Q. How can the physicochemical properties of this compound be characterized to ensure reproducibility in experiments?
- Methodological Answer : Key parameters include:
- Density : 1.401 g/cm³ (measured via pycnometry) .
- Solubility : Slightly soluble in chloroform and DMSO; insoluble in water. Pre-saturate solvents with inert gas to prevent decomposition .
- Stability : Store under -20°C in dark, inert conditions due to sensitivity to moisture and light .
- pKa : Predicted at 2.52 (±0.10), indicating protonation-dependent reactivity in aqueous media .
Q. What spectroscopic techniques are most effective for confirming the structure of this fluorinated aniline derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy/trifluoromethyl groups (δ 3.3–3.8 ppm for OCH₃; δ -60 to -70 ppm for CF₃ in ¹⁹F NMR) .
- X-ray Crystallography : Resolve steric effects of the trifluoro-methoxypropan-2-yl group, which may influence crystal packing .
- FT-IR : Confirm NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s electronic and steric properties in catalysis or ligand design?
- Methodological Answer :
- Electronic Effects : The trifluoromethyl and methoxy groups act as strong electron-withdrawing groups, reducing electron density on the aromatic ring. This enhances electrophilic substitution reactivity at the para position .
- Steric Effects : The bulky heptafluoroisopropyl group (from analogs like 4-heptafluoroisopropylaniline) imposes steric hindrance, which can be quantified using computational methods (e.g., DFT calculations for bond angles and torsional strain) .
Q. What strategies mitigate cytotoxicity discrepancies observed in fluorinated aniline derivatives across cell lines?
- Methodological Answer :
- Structural Modifications : Carbohydrate conjugation (e.g., as in 4-(1,3,2-dithiarsolan-2-yl)aniline derivatives) reduces cytotoxicity in normal cells while retaining activity in cancer cells .
- Dose Optimization : Conduct MTT assays across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., colorectal cancer vs. HEK293) to identify therapeutic windows .
- Metabolic Profiling : Use LC-HRMS to track metabolites and identify degradation pathways causing cell line-specific toxicity .
Q. How can regioselective functionalization of the aniline ring be achieved for targeted drug discovery applications?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the NH₂ group, enabling directed substitution at the ortho position .
- Palladium Catalysis : Employ Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura coupling of boronic acids to the para position, leaving the trifluoro-methoxypropan-2-yl group intact .
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to hydrophobic pockets (e.g., ATP-binding sites) facilitated by fluorinated groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on fluorine-mediated van der Waals interactions .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under ambient conditions?
- Methodological Answer :
- Contradiction : Some studies report stability at room temperature , while others recommend strict inert storage .
- Resolution : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Data from analogous compounds (e.g., 4-heptafluoroisopropylaniline) suggest degradation via hydrolysis of the methoxy group under humid conditions .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
